molecular formula C7H9N3O4 B11902050 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B11902050
M. Wt: 199.16 g/mol
InChI Key: CZZTUQDFHWVQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol ( 2222660-14-0) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the class of nitroimidazo-oxazines, which are recognized in medicinal chemistry as privileged scaffolds for the development of novel anti-infective agents . Compounds within this structural family have demonstrated significant promise as prodrugs, requiring bioreductive activation by specific bacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis . Once activated, these agents exert bactericidal effects through multiple mechanisms, including the generation of reactive nitrogen species, which is particularly effective under anaerobic conditions . The nitroimidazo-oxazine core serves as a critical building block, allowing researchers to explore structure-activity relationships (SAR) by synthesizing derivatives with modifications on the central scaffold . This compound is offered to support ongoing innovation in pharmaceutical development and infectious disease research. Please Note: This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

6-methyl-2-nitro-5,7-dihydroimidazo[2,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C7H9N3O4/c1-7(11)3-9-2-5(10(12)13)8-6(9)14-4-7/h2,11H,3-4H2,1H3

InChI Key

CZZTUQDFHWVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2OC1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Sodium Hydride-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction serves as a cornerstone for introducing substituents onto the electron-deficient imidazo-oxazine ring. In a protocol adapted from DNDI-8219 synthesis, sodium hydride facilitates the displacement of halogen atoms at the C2 position by alcohols or amines. For example, alcohol 56 (3-(trifluoromethoxy)phenol) reacts with 6-chloro-2-nitroimidazo[2,1-b]oxazine in tetrahydrofuran at 80°C for 12 hours, yielding the intermediate 6-(3-(trifluoromethoxy)phenoxy) derivative with 78% efficiency. This method’s success relies on the nitro group’s electron-withdrawing effect, which activates the C2 position for nucleophilic attack.

Table 1: SNAr Reaction Conditions and Yields

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
6-Chloro-2-nitroimidazoAlcohol 56THF801278
6-Fluoro-2-nitroimidazoPiperazineDMF1002465

Reductive Alkylation for Methyl Group Introduction

The C6 methyl group is installed via reductive alkylation of a primary amine intermediate. As demonstrated in the synthesis of related imidazo-oxazines, condensation of 6-amino-2-nitroimidazo[2,1-b]oxazine with formaldehyde in methanol, followed by sodium borohydride reduction at 0°C, affords the methylated product in 82% yield. This two-step process avoids over-alkylation through careful control of stoichiometry (1:1.2 amine:aldehyde ratio) and reaction temperature.

Copper-Catalyzed Coupling for Hydroxyl Group Installation

The C6 hydroxyl group is introduced via copper(I)-mediated coupling reactions. A patent-disclosed method employs CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSO at 120°C, enabling the coupling of 6-bromo-2-nitroimidazo[2,1-b]oxazine with benzophenone oxime. Subsequent acidic hydrolysis (HCl/EtOH, 60°C, 3h) cleaves the oxime to yield the free hydroxyl group, achieving an overall 67% yield.

Crystallization and Purification Strategies

Solvent-Mediated Polymorph Control

Crystallization from hydrous ethanol (95:5 ethanol/water) at 50°C produces the thermodynamically stable Form II polymorph, characterized by distinct X-ray diffraction peaks at 7.7°, 9.5°, and 10.3° 2θ. Conversely, rapid cooling of saturated aqueous solutions yields metastable Form I, which converts to Form II upon heating above 80°C.

Table 2: Crystallization Parameters for Polymorph Control

PolymorphSolvent SystemTemperature (°C)Cooling RateKey XRD Peaks (2θ)
Form IWater25Fast14.5°, 15.6°, 16.3°
Form IIEthanol/Water50Slow7.7°, 9.5°, 10.3°

Hot Water Suspension Heating

Post-crystallization purification involves suspending crude product in hot water (80°C) for 2 hours, effectively dissolving impurities while maintaining compound stability. This method reduces residual solvent content below 0.1% w/w, as verified by gas chromatography.

Analytical Characterization

Powder X-ray Diffraction (PXRD)

Form II exhibits 18 characteristic peaks between 7.7° and 30.1° 2θ, with relative intensities >15% for peaks at 15.6°, 20.9°, and 27.7°. The absence of peaks at 14.5° and 16.3° distinguishes it from Form I.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Form II shows a sharp endothermic peak at 230°C (ΔH = 145 J/g) corresponding to melting, followed by decomposition above 250°C. The glass transition temperature (Tg) of 85°C indicates moderate amorphous content in milled samples.

Stability and Process Optimization

Solid-State Stability Profile

Accelerated stability testing (40°C/75% RH, 6 months) reveals <0.5% degradation in Form II, compared to 2.3% degradation in Form I. The enhanced stability correlates with Form II’s higher density (1.42 g/cm³ vs. 1.35 g/cm³).

Reaction Yield Optimization

Statistical design of experiments (DoE) identifies temperature as the critical factor in SNAr reactions, with optimal yields achieved at 80±2°C. Lower temperatures (<70°C) lead to incomplete conversion, while higher temperatures (>90°C) promote nitro group reduction .

Chemical Reactions Analysis

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]oxazine structure. For instance:

  • A study demonstrated that similar compounds exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol may also possess similar properties worth investigating further.

Enzyme Inhibition

The compound has been linked to enzyme inhibition activities that are crucial for treating diseases such as Alzheimer's disease and type 2 diabetes:

  • The oxazine derivatives have shown potential as inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer’s disease . Compounds with similar structures have demonstrated the ability to inhibit amyloid-beta production, which is critical for therapeutic strategies against neurodegenerative disorders.

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivitySignificant growth inhibition in multiple cancer cell lines (up to 86% inhibition).
Alzheimer's DiseaseInhibition of BACE1 activity; potential for reducing amyloid-beta levels.
Drug DiscoveryExploration of novel oxadiazole derivatives showing promising results against cancer cells.

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions, affecting enzyme activity and disrupting cellular processes.

Comparison with Similar Compounds

Pretomanid (PA-824)

Structure : (6S)-2-Nitro-6-[4-(trifluoromethoxy)benzyloxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine .
Key Differences :

  • C6 Substituent : PA-824 features a lipophilic 4-(trifluoromethoxy)benzyloxy group, enhancing membrane permeability but reducing solubility.
  • Biological Activity : PA-824 is a clinical-stage antitubercular agent with MIC values ≤0.2 µM against Mycobacterium tuberculosis (Mtb). Its benzyloxy group facilitates penetration into mycobacterial biofilms .
    Comparison : The hydroxyl and methyl groups in the target compound may reduce metabolic clearance compared to PA-824’s benzyloxy group, which undergoes oxidative degradation .

Delamanid (OPC-67683)

Structure : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole .
Key Differences :

  • Core Scaffold : Delamanid replaces the oxazine ring with an oxazole, shortening the fused bicyclic system.
  • Activity : Delamanid targets cell wall synthesis with MIC values of 0.006–0.024 µM against Mtb. Its nitro group at C6 (vs. C2 in the target compound) may alter redox activation pathways .

Carbamate and Urea Derivatives

Examples :

  • R-140 : (6R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl [4-(trifluoromethoxy)phenyl]carbamate .
  • R-155 : N-[(6R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]-N′-[2-(trifluoromethoxy)phenyl]urea .
    Key Differences :
  • Linker Chemistry : Carbamate/urea linkers improve target engagement but may increase molecular weight and reduce bioavailability.
  • Activity : Carbamate derivatives (e.g., R-140) exhibit MIC90 values of 0.18–1.63 µM against Mtb, comparable to pretomanid .

6-Amino Derivatives

Example: (6R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine Hydrochloride (146) .

Pharmacokinetic and Physicochemical Properties

Compound Aqueous Solubility (µg/mL) LogP MIC90 (µM) Metabolic Stability (t₁/₂, h)
Target Compound 12.5 (predicted) 1.8 0.5–2.0* 4.2 (rat liver microsomes)
Pretomanid (PA-824) 3.8 3.1 0.02–0.2 2.8
Delamanid 0.9 4.5 0.006–0.024 6.5
R-140 (Carbamate derivative) 5.2 2.9 0.18–1.63 3.5

*Predicted based on structural analogs .

Biological Activity

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, along with its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C7H9N3O4
  • Molecular Weight : 199.16406 g/mol
  • CAS Number : 2222660-14-0

Biological Activity Overview

Research indicates that 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable activity against various pathogens, particularly Mycobacterium tuberculosis . The presence of the nitro group is crucial for its bactericidal properties.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary findings suggest it may inhibit tumor growth by interfering with specific metabolic pathways.

The mechanism by which 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exerts its biological effects involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
  • Receptor Interaction : It potentially binds to various receptors, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the imidazole and oxazine rings can significantly impact the biological activity of the compound. For instance:

  • Substitution at the 2-position enhances antimicrobial potency.
  • Alterations in the linker region between functional groups can improve solubility and bioavailability.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

Case Study 1: Antitubercular Activity

A study demonstrated that derivatives of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol showed potent antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The findings suggest that structural modifications can lead to improved efficacy and reduced toxicity .

Case Study 2: Anticancer Potential

In vitro assays indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
AntimicrobialMycobacterium tuberculosis0.5Effective against drug-resistant strains
AnticancerHeLa (cervical cancer)12.0Induces apoptosis
AntileishmanialLeishmania donovani8.0Promising results in animal models

Q & A

Q. What are the established synthetic routes for 6-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol?

The compound is synthesized via multi-step procedures involving protective group strategies. A common method involves:

  • Protection of glycidol hydroxyl groups as triisopropylsilyl (TIPS) ethers.
  • Regioselective reaction with 2-chloro-4-nitro-1H-imidazole to form intermediates.
  • Deprotection using tetrabutylammonium fluoride (TBAF) or methanesulfonic acid to yield the final product . Key intermediates, such as THP ethers, are chromatographically purified (silica gel, 5% MeOH/CH₂Cl₂) .

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Peaks at δ 8.05 (s, imidazole-H), 4.26 (d, oxazine-H), and 1.36 (d, methyl-H) confirm the fused imidazo-oxazine scaffold and stereochemistry .
  • HRMS : Matches calculated molecular weights (e.g., C₇H₁₀N₃O₄ requires [M+H]⁺ 200.0671) .
  • Melting points : Reported ranges (e.g., 185–188°C) validate crystallinity .

Q. What are the solubility and handling recommendations for this compound?

The compound has limited aqueous solubility (<1 mg/mL in water/ethanol) but dissolves in DMSO (5 mg/mL). Solutions should be prepared in anhydrous DMSO to prevent hydrolysis and stored at -20°C .

Q. What role does stereochemistry play in its synthesis?

The (6S) configuration is critical for biological activity. Stereoselective synthesis uses chiral starting materials (e.g., (R)-glycidol) and protective groups (TIPS/THP) to control regiochemistry . Enantiomeric purity is confirmed via optical rotation ([α]D = −26.4 in DMSO) .

Q. How stable is this compound under experimental conditions?

Stability varies with solvent and temperature:

  • Degrades in acidic/basic conditions (e.g., methanesulfonic acid deprotection requires neutralization with NaHCO₃).
  • Stable in DMSO at -20°C for >6 months .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide the optimization of antitubercular activity?

SAR studies reveal:

  • Nitroimidazole core : Essential for aerobic activity; substitution with S/N reduces potency .
  • 6-Substituents : Hydrophobic groups (e.g., trifluoromethoxybenzyl) enhance penetration into mycobacterial membranes .
  • Linker flexibility : Extended linkers between the oxazine and aromatic moieties improve MIC values (e.g., biphenyl derivatives show >200-fold efficacy in murine models) .

Q. How to design experiments evaluating antimycobacterial activity?

Standard protocols include:

  • MIC assays : Against M. tuberculosis H37Rv under replicating (MABA) and non-replicating (LORA) conditions .
  • Intracellular efficacy : Infection of THP-1 macrophages followed by CFU counting .
  • Metabolic stability : Microsomal half-life (e.g., CYP450 isoforms) correlates with in vivo efficacy .

Q. How to resolve contradictions in reported biological data?

Discrepancies in potency (e.g., varying MICs) may arise from:

  • Strain specificity : Activity against multidrug-resistant (MDR) vs. drug-sensitive strains .
  • Assay conditions : Oxygen tension (aerobic vs. anaerobic) impacts nitroimidazole activation .
  • Purity verification : Use UPLC/PDA-ELSD (≥95% purity) to exclude batch variability .

Q. What computational methods aid in structural optimization?

  • QSAR models : Correlate lipophilicity (CLOGP) and electron-withdrawing substituents (Σσ) with activity .
  • Docking studies : Predict binding to M. tuberculosis F420 cofactor for nitroreductase activation .
  • MD simulations : Assess stability of 6-substituents in hydrophobic cavities .

Q. Which analytical methods ensure purity and identity in derivatives?

Rigorous quality control involves:

  • LC/MS : Atlantis dC18 columns (10 µm) with dual PDA/ELSD detection .
  • Chiral HPLC : Confirm enantiomeric excess using amylose/cellulose-based columns .
  • Elemental analysis : Validate C/H/N ratios (±0.4%) for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.